(5-Ethynylpyridin-2-YL)methanol

Description

BenchChem offers high-quality (5-Ethynylpyridin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethynylpyridin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

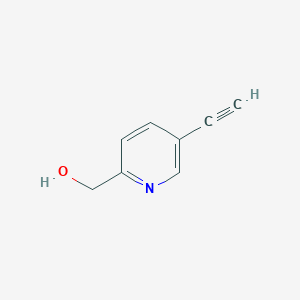

Structure

3D Structure

Properties

IUPAC Name |

(5-ethynylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPXIXCYBODHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717249 | |

| Record name | (5-Ethynylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033705-77-9 | |

| Record name | (5-Ethynylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethynylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of (5-Ethynylpyridin-2-YL)methanol

High-Fidelity Guide for Medicinal Chemistry & Drug Discovery Applications [1][2]

Executive Summary

(5-Ethynylpyridin-2-yl)methanol (CAS: 1033705-77-9) is a bifunctional pyridine scaffold characterized by a terminal alkyne and a primary alcohol.[1] In modern drug discovery, it serves as a critical "Click Chemistry" handle, enabling the rapid synthesis of proteolysis targeting chimeras (PROTACs), molecular probes, and fragment-based drug candidates. Its structural rigidity and capacity for hydrogen bonding (via the pyridyl nitrogen and hydroxyl group) make it a versatile building block for modulating physicochemical properties (LogP, tPSA) in lead optimization.

Physicochemical Specifications

| Property | Data |

| IUPAC Name | (5-Ethynylpyridin-2-yl)methanol |

| Common Name | 5-Ethynyl-2-hydroxymethylpyridine |

| CAS Number | 1033705-77-9 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Exact Mass | 133.0528 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | Pyridine N: ~3.5–4.0 (reduced basicity due to sp-hybridized substituent) |

Synthetic Methodology

The synthesis of (5-Ethynylpyridin-2-yl)methanol typically proceeds via a Sonogashira cross-coupling reaction. This route ensures high regioselectivity and compatibility with the hydroxymethyl functionality.

Retrosynthetic Analysis

The most efficient disconnection involves the C(sp2)–C(sp) bond at the 5-position of the pyridine ring.

Figure 1: Retrosynthetic pathway utilizing Sonogashira coupling and silyl-deprotection.

Step-by-Step Protocol

Step 1: Sonogashira Coupling

-

Reagents: (5-Bromopyridin-2-yl)methanol (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under an inert atmosphere (Ar or N₂).

-

Add degassed solvent and triethylamine.

-

Add ethynyltrimethylsilane dropwise at room temperature.

-

Heat to 50–60°C and stir for 4–12 hours (monitor via TLC/LC-MS).

-

Workup: Filter through a celite pad, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Step 2: Desilylation

-

Reagents: TMS-protected intermediate (1.0 eq), K₂CO₃ (1.5 eq).

-

Solvent: Methanol (MeOH).[3]

-

Procedure:

Functional Applications in Drug Discovery[6]

This compound is primarily utilized as a heterobifunctional linker . The alkyne group serves as a "warhead" for bioorthogonal chemistry, while the alcohol allows for esterification or etherification to attach to a ligand or scaffold.

"Click" Chemistry & PROTAC Design

The terminal alkyne is a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage. This is extensively used in assembling PROTACs (Proteolysis Targeting Chimeras), linking an E3 ligase ligand to a target protein ligand.

Figure 2: Functional utility in bioconjugation and medicinal chemistry workflows.

Therapeutic Relevance

-

TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders. The 5-ethynyl substitution provides a rigid vector for exploring the binding pocket.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (133.15 Da) and distinct vectors (alkyne vs. alcohol) make it an ideal fragment for crystallographic screening.

Analytical Characterization

Proton NMR (¹H NMR) Profile

Solvent: CDCl₃ or DMSO-d₆ (shifts may vary slightly by solvent)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyridine H-6 | 8.65 – 8.75 | Doublet (d) | 1H | Ortho to N, adjacent to alkyne |

| Pyridine H-4 | 7.75 – 7.85 | Doublet of Doublets (dd) | 1H | Meta to N |

| Pyridine H-3 | 7.35 – 7.45 | Doublet (d) | 1H | Ortho to hydroxymethyl |

| CH₂-OH | 4.70 – 4.75 | Singlet (s) | 2H | Benzylic-like methylene |

| C≡C-H | 3.25 – 3.40 | Singlet (s) | 1H | Terminal Alkyne |

| -OH | 5.30 – 5.50 | Broad Singlet | 1H | Hydroxyl (Solvent dependent) |

Mass Spectrometry

-

Ionization Mode: ESI (+)

-

Observed Mass: [M+H]⁺ = 134.15 m/z

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Alkynes can be sensitive to prolonged light exposure; protect from light.

-

Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu in the absence of ligands) which may form explosive acetylides.

References

-

Sigma-Aldrich. 5-Ethynylpyridine-2-methanol Product Specification. Retrieved from .

-

PubChem. Compound Summary: (5-Ethynylpyridin-2-yl)methanol (CID 44547466). National Library of Medicine. Retrieved from .

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from .

-

Kaur, N. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Synthetic Communications. Retrieved from .

-

Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens. Retrieved from .

Sources

- 1. scribd.com [scribd.com]

- 2. aablocks.com [aablocks.com]

- 3. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 4. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to (5-Ethynylpyridin-2-YL)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Ethynylpyridin-2-YL)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identifiers, physical and chemical properties, a robust synthesis methodology, safety protocols, and its applications in contemporary drug discovery, particularly in the development of kinase inhibitors.

Core Identifiers and Chemical Properties

(5-Ethynylpyridin-2-YL)methanol is a substituted pyridine derivative featuring both a reactive terminal alkyne and a primary alcohol. These functional groups make it a versatile synthon for creating complex molecular architectures.

| Identifier | Value |

| CAS Number | 1033705-77-9 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| InChI | 1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2 |

| InChIKey | FIPXIXCYBODHTF-UHFFFAOYSA-N |

| SMILES | C#Cc1ccc(CO)nc1 |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator (2-8 °C) |

Table 1: Core Identifiers and Physical Properties for (5-Ethynylpyridin-2-YL)methanol.[1]

Synthesis of (5-Ethynylpyridin-2-YL)methanol: A Two-Step Approach

The synthesis of (5-Ethynylpyridin-2-YL)methanol is most effectively achieved through a two-step sequence involving a Sonogashira coupling to introduce the ethynyl moiety, followed by the reduction of a carbonyl group to the desired primary alcohol. This approach offers a high degree of modularity and control.

Synthesis Workflow

The overall synthetic strategy is depicted below, starting from a readily available brominated pyridine precursor.

Caption: Proposed two-step synthesis of (5-Ethynylpyridin-2-YL)methanol.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In this synthesis, 5-bromopyridine-2-carbaldehyde is coupled with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling of the terminal alkyne.[3] The reaction is catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, in the presence of a mild base.[2]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridine-2-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagents: Add degassed triethylamine (Et₃N, 3.0 eq) as the base and solvent.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)pyridine-2-carbaldehyde, can be purified by flash column chromatography on silica gel.

Step 2: Desilylation and Reduction

The trimethylsilyl (TMS) protecting group is readily removed under mild basic conditions, such as with potassium carbonate in methanol. The resulting deprotected aldehyde, 5-ethynylpyridine-2-carbaldehyde, is then reduced to the primary alcohol. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation, as it is chemoselective for aldehydes and ketones and can be used in protic solvents like methanol.[4][5]

Experimental Protocol: Desilylation and Reduction

-

Desilylation: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbaldehyde (1.0 eq) in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC indicates complete removal of the TMS group.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control the evolution of hydrogen gas.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the aldehyde by TLC.

-

Quenching: Slowly add water to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, (5-Ethynylpyridin-2-YL)methanol, can be purified by flash column chromatography.

Spectroscopic and Analytical Profile

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

Pyridyl Protons: Signals in the aromatic region (δ 7.5-8.5 ppm), showing characteristic coupling patterns for a 2,5-disubstituted pyridine.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 2-5 ppm).

-

Ethynyl Proton (≡C-H): A singlet around δ 3.0-3.5 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Alkyne Carbons (C≡C): Two signals in the range of δ 75-90 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch (alkyne): A sharp, moderate intensity peak around 3300 cm⁻¹.

-

C≡C Stretch: A weak to moderate, sharp peak around 2100-2200 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Characteristic peaks in the aromatic region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 133.

-

Key Fragmentation Peaks: Loss of water (M-18) at m/z = 115, and loss of the hydroxymethyl group (M-31) at m/z = 102.

-

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Ethynyl-substituted heterocycles are of particular interest as they can serve as key pharmacophores or as handles for further functionalization via "click chemistry" or other coupling reactions.

(5-Ethynylpyridin-2-YL)methanol and its derivatives are valuable intermediates in the synthesis of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase active site, while the ethynyl group can be used to probe deeper into the binding pocket or to attach other functionalities to enhance potency and selectivity.[7]

For example, substituted pyridine and pyrimidine cores are central to the design of inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and c-Met.[7][8] The structural motifs present in (5-Ethynylpyridin-2-YL)methanol make it an attractive starting point for the development of novel therapeutics in oncology and other disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Ethynylpyridin-2-YL)methanol.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

(5-Ethynylpyridin-2-YL)methanol is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the creation of complex and biologically active molecules. The synthetic route outlined in this guide provides a reliable method for its preparation, and its potential applications as a precursor to kinase inhibitors highlight its importance for researchers in medicinal chemistry. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

-

Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Tykwinski, R. R. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846.

-

OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

-

PubChem. (n.d.). (5-ethynylpyridin-2-yl)methanol. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Wang, T., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(9), 3249-3264.

- Pfizer Inc. (2023, December 22). Antifungal Pyridine Derivatives for Treating Fungal Diseases. U.S.

- Jaeschke, G., et al. (2012). Ethynyl compounds. U.S.

- Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link] (Note: General link as the original was to a supplementary file.)

-

PubChemLite. (n.d.). (5-ethynylpyridin-2-yl)methanol (C8H7NO). Retrieved from [Link]

- El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7858.

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. Retrieved from [Link]

- Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- El-Gohary, N. S. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 13(9), 1105-1120.

-

Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link] (Note: A placeholder as the direct link is not available.)

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

- Utah Chemistry. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. Retrieved from the University of Utah Chemistry Department website.

-

ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol.

- Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(9), 3249–3264.

-

Semantic Scholar. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link] (Note: Placeholder URL)

-

Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved from [Link]

Sources

- 1. PubChemLite - (5-ethynylpyridin-2-yl)methanol (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. orgosolver.com [orgosolver.com]

- 5. tutorchase.com [tutorchase.com]

- 6. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Physicochemical Characterization of 5-Ethynylpyridine Derivatives

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes physicochemical principles with practical experimental protocols.[1]

Executive Summary

The 5-ethynylpyridine (5-EP) scaffold—chemically equivalent to 3-ethynylpyridine in unsubstituted forms—is a privileged pharmacophore in medicinal chemistry. It serves two critical functions: as a rigid, metabolic stable linker (bioisostere of phenylacetylene) and as a "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Despite its utility, the solubility profile of 5-EP derivatives often presents a dichotomy: the pyridine ring confers basicity and polarity, while the ethynyl group and subsequent functionalization can drive high lipophilicity and crystal lattice energy. This guide provides a definitive solubility profile, rational solvent selection criteria based on Hansen Solubility Parameters (HSP), and a self-validating protocol for thermodynamic solubility determination.

Physicochemical Architecture

To understand the solubility behavior of 5-EP derivatives, one must deconstruct the molecular interactions driving dissolution.

The Structural Dichotomy

The 5-EP core (C

-

Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). This site is responsible for solubility in protic solvents (MeOH, EtOH) and pH-dependent aqueous solubility (pKa ~3.2 – 3.8).

-

Ethynyl Group (C3/C5): A linear, rigid motif. While it adds

-electron density, it significantly increases planarity, often enhancing

Theoretical Solubility Parameters

Using Group Contribution Methods, the estimated Hansen Solubility Parameters (HSP) for the core scaffold are:

-

Dispersion (

): ~18.5 MPa -

Polarity (

): ~10.2 MPa -

Hydrogen Bonding (

): ~5.5 MPa

Implication: 5-EP derivatives are "soft" electrophiles. They dissolve best in solvents that match their high dispersion and moderate polarity vectors, such as DMSO, DCM, and THF.

Solubility Profile in Organic Solvents[2][3][4][5][6]

The following data categorizes the solubility performance of typical solid 5-EP drug candidates (MW 300–500 Da) in standard laboratory solvents.

Table 1: Solubility Performance Matrix

| Solvent Class | Representative Solvent | Solubility Potential | Mechanistic Rationale |

| Dipolar Aprotic | DMSO | Excellent (>100 mg/mL) | Matches the high dipole of the pyridine; disrupts lattice energy effectively. |

| Dipolar Aprotic | DMF / NMP | Excellent (>100 mg/mL) | Similar to DMSO; preferred for high-temp coupling reactions (Sonogashira). |

| Chlorinated | DCM / Chloroform | Very Good (50-100 mg/mL) | High dispersion forces ( |

| Polar Protic | Methanol | Good (10-50 mg/mL) | H-bonding to Pyridine N. Solubility decreases as lipophilic tails (R-groups) grow. |

| Ethers | THF / 2-MeTHF | Moderate-Good | Excellent for intermediate handling; 2-MeTHF is the greener alternative. |

| Esters | Ethyl Acetate | Moderate (<10 mg/mL) | Often insufficient for highly crystalline derivatives; useful for extraction. |

| Alkanes | Hexane / Heptane | Poor (<0.1 mg/mL) | "Anti-solvent" of choice. Mismatch in polarity ( |

Critical Insight: For "Click" chemistry applications (CuAAC), a binary system of t-BuOH/Water (1:1) or DMSO/Water is superior. The organic component solubilizes the 5-EP derivative, while water facilitates the copper catalyst activity.

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how specific substitutions on the 5-EP core alter the solubility landscape.

Figure 1: Impact of common functional group substitutions on the solubility profile of the 5-ethynylpyridine scaffold.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility (

Pre-requisites:

-

Compound Purity: >98% (HPLC).

-

Solid State: Characterized (Amorphous vs. Crystalline) via XRPD if possible. Amorphous material will yield falsely high transient solubility.

The "Self-Validating" Workflow

This protocol includes checkpoints (Validation Steps) to ensure data integrity.

Figure 2: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Detailed Methodology

-

Preparation: Weigh ~5 mg of the 5-EP derivative into a 1.5 mL HPLC glass vial.

-

Solvent Addition: Add 100

L of the target solvent. -

Saturation Verification (Visual):

-

Observation: If the solution is clear, the compound is too soluble for this volume. Add more solid until a persistent suspension is observed.

-

Why: Thermodynamic solubility requires equilibrium between the dissolved phase and the solid phase.[2]

-

-

Incubation: Agitate at 25°C (or 37°C for bio-relevant data) for 24 hours. Use a rotary shaker or magnetic stir bar (avoid grinding the solid).

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter using a 0.22

m PTFE filter (ensure filter compatibility with solvent). -

Validation: Inspect the pellet. If the pellet has disappeared or changed color significantly, degradation or complete dissolution may have occurred.

-

-

Quantification:

-

Dilute the supernatant 100-fold or 1000-fold into the HPLC mobile phase (typically 50:50 ACN:Water).

-

Inject onto HPLC-UV (Detection @ 254 nm for the pyridine ring).

-

Compare against a standard curve prepared from a DMSO stock solution.

-

Troubleshooting & Optimization

-

Issue: Hydrolysis of the Alkyne.

-

Cause: Terminal alkynes can hydrate to ketones in acidic/metal-contaminated aqueous conditions.

-

Fix: Ensure solvents are anhydrous and free of copper traces unless intended for reaction.

-

-

Issue: Salt Formation.

-

Context: If measuring in unbuffered water, the basic pyridine (pKa ~3.5) may protonate if the solution absorbs CO

or if residual acids are present, falsely inflating solubility. -

Fix: Always use buffered aqueous media (PBS pH 7.4) for aqueous solubility profiling.

-

References

-

Physicochemical Properties of Pyridine Deriv

-

Solubility Measurement Protocols

-

Drug Discovery Applic

-

Hansen Solubility Parameters (Theory)

- Source: Hansen-Solubility.com

- Title: Hansen Solubility Parameters: Science and Applic

-

URL:[Link]

-

General Solvent Properties

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. evotec.com [evotec.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

The Strategic Role of (5-Ethynylpyridin-2-YL)methanol in Modern Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development. This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1][2] This guide provides a detailed examination of a particularly strategic fragment, (5-Ethynylpyridin-2-YL)methanol. We will dissect its molecular architecture, highlighting how the interplay between its pyridine core, reactive ethynyl group, and versatile methanol handle makes it an exemplary tool for FBDD campaigns. This whitepaper will furnish researchers with the theoretical underpinnings and practical methodologies required to effectively deploy this fragment in screening, hit-to-lead optimization, and the rational design of both reversible and covalent inhibitors.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[3][4] Unlike the large, complex molecules used in HTS, fragments are simpler and have a higher probability of binding to small pockets on a protein's surface.[2][5] This results in higher hit rates from smaller, more curated libraries.[4][5]

The core principle of FBDD is "ligand efficiency," a measure of the binding energy per atom. By starting with small, efficient binders, medicinal chemists can iteratively "grow," "link," or "merge" these fragments into more potent, drug-like molecules with optimized pharmacokinetic properties.[6][7][8] A foundational guideline in FBDD is the "Rule of Three" (Ro3), which provides a set of ideal physicochemical properties for a fragment.

The "Rule of Three" criteria are:

-

Molecular weight < 300 Daltons

-

cLogP ≤ 3

-

Number of hydrogen bond donors ≤ 3

-

Number of hydrogen bond acceptors ≤ 3

-

Number of rotatable bonds ≤ 3

Adherence to these guidelines helps ensure that the initial fragments have good aqueous solubility, a crucial factor for the high concentrations often required in biophysical screening assays, and provides a solid foundation for developing a final compound with desirable drug-like properties.[3][4][9]

Molecular Profile of a Strategic Fragment: (5-Ethynylpyridin-2-YL)methanol

(5-Ethynylpyridin-2-YL)methanol is a compelling fragment due to its unique combination of functional groups, each offering distinct advantages in an FBDD campaign. Let's analyze its properties in the context of the Rule of Three.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 133.14 g/mol | < 300 Da | Yes |

| cLogP (predicted) | ~1.1 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 1 (from -OH) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in -OH) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

Note: Physicochemical properties are calculated based on its chemical structure.

As the table clearly indicates, (5-Ethynylpyridin-2-YL)methanol is an ideal fragment that comfortably adheres to the Rule of Three. Its low molecular weight and complexity provide a high probability of fitting into diverse binding pockets, while its balanced polarity ensures adequate solubility for screening.

The Strategic Importance of the Pyridine Ring

The pyridine ring serves as a rigid, aromatic scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in molecular recognition. Furthermore, the aromatic system can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. The defined geometry of the ring also provides clear vectors for fragment elaboration.

The Dual-Role Versatility of the Ethynyl Group

The terminal ethynyl (alkyne) group is arguably the most powerful feature of this fragment. It serves two primary strategic purposes:

-

A Handle for "Fragment Growing": The terminal alkyne is a prime functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent linking of the fragment to an azide-containing molecule, enabling rapid and predictable fragment elaboration.[8] This is a powerful strategy for "growing" the initial fragment hit into a more potent lead compound by exploring adjacent binding pockets.[4][6]

-

A "Warhead" for Covalent Inhibition: The ethynyl group can also act as a latent electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine) on the target protein.[10][11] This approach, known as targeted covalent inhibition, can lead to compounds with increased potency, prolonged duration of action, and high selectivity.[12][13][14] The development of covalent inhibitors has seen a resurgence, leading to several approved drugs.[13][14]

The Methanol Group: A Vector for Growth

The hydroxymethyl (-CH2OH) group provides another valuable vector for synthetic elaboration. It can act as both a hydrogen bond donor and acceptor. Synthetically, the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, providing a multitude of pathways for exploring the surrounding chemical space and optimizing binding interactions.

Workflow: Deploying (5-Ethynylpyridin-2-YL)methanol in an FBDD Campaign

A typical FBDD campaign involves a series of well-defined phases. The unique properties of (5-Ethynylpyridin-2-YL)methanol make it particularly well-suited for each stage of this process.

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Library Design and Quality Control

(5-Ethynylpyridin-2-YL)methanol would be included in a diverse fragment library of a few hundred to a few thousand compounds.[4][15] Quality control is paramount; each fragment, including our molecule of interest, must be assessed for high purity and adequate solubility in the screening buffer to avoid false positives and ensure reliable data.

Phase 2: Primary Screening for Hit Identification

Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for screening.[5][16]

Comparison of Primary Screening Techniques

| Technique | Principle | Pros | Cons |

| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor chip as fragments bind to an immobilized target.[15] | Real-time kinetics, label-free, low protein consumption.[15] | Requires protein immobilization, can have mass transport limitations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of either the protein or the fragment upon binding.[15][17] | Provides structural information on the binding site, robust for weak interactions.[15][17] | High protein consumption, lower throughput. |

| X-ray Crystallography | Soaking fragments into protein crystals to directly visualize the binding mode at atomic resolution.[3][5] | Provides high-resolution structural data, considered the gold standard for hit validation.[16][18] | Requires high-quality crystals, can be lower throughput. |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | High throughput, low cost. | Prone to false positives/negatives. |

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 10,000-15,000 Response Units (RU).

-

Fragment Preparation: Prepare a stock solution of (5-Ethynylpyridin-2-YL)methanol and other library fragments in 100% DMSO. Dilute to a final screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤1%.

-

Screening Cycle:

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject a fragment solution for a defined association time (e.g., 60 seconds).

-

Inject running buffer for a defined dissociation time (e.g., 120 seconds).

-

Regenerate the sensor surface with a mild regeneration solution if necessary.

-

-

Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU compared to the baseline indicates a binding event. Hits are typically defined as fragments that produce a response above a certain threshold (e.g., >3 standard deviations from the mean of control injections).

Phase 3: Hit Validation and Structural Characterization

Once a hit is identified, its binding must be validated. This involves confirming the binding through an orthogonal biophysical method and determining the binding affinity (typically in the micromolar to millimolar range for fragments). The ultimate goal of this phase is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This structural information is critical for the subsequent rational design and elaboration of the fragment.[18]

Phase 4: Fragment Elaboration Strategies

With a validated hit and a co-crystal structure in hand, the process of evolving the fragment into a lead compound begins. The structure of (5-Ethynylpyridin-2-YL)methanol offers two primary, highly effective avenues for elaboration.

Strategy A: Fragment "Growing" via Click Chemistry

This strategy leverages the terminal alkyne. By observing the co-crystal structure, a chemist can identify nearby pockets on the protein surface. A library of small azide-containing molecules can then be designed to project into these pockets. The CuAAC reaction is then used to "click" these azides onto the ethynyl group of the core fragment.

Experimental Protocol: CuAAC-Mediated Fragment Elaboration

-

Reagents:

-

(5-Ethynylpyridin-2-YL)methanol-protein complex hit.

-

A selected azide-containing building block (R-N3).

-

Copper(II) sulfate (CuSO4).

-

A reducing agent, such as sodium ascorbate.

-

A suitable solvent system (e.g., t-BuOH/H2O).

-

-

Procedure:

-

Dissolve the (5-Ethynylpyridin-2-YL)methanol-derived starting material and the azide building block in the solvent system.

-

Add an aqueous solution of CuSO4 followed by an aqueous solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting triazole product by column chromatography.

-

-

Analysis: The newly synthesized, larger compound is then tested in a binding assay to determine if the elaboration resulted in an increase in affinity.

Strategy B: Advanced Application in Covalent Inhibitor Design

If the co-crystal structure reveals that the ethynyl group is positioned near a nucleophilic residue like cysteine, a targeted covalent inhibitor program can be initiated.[11][19] The ethynyl group can act as an electrophilic warhead, forming an irreversible covalent bond with the thiol group of cysteine.[10] This strategy can convert a weak, reversible binder into a highly potent, irreversible inhibitor.[12][13]

The design process involves optimizing the scaffold of (5-Ethynylpyridin-2-YL)methanol to improve the initial, non-covalent binding affinity (Ki) and to perfectly orient the ethynyl warhead for reaction with the target nucleophile.[11]

Conclusion

(5-Ethynylpyridin-2-YL)methanol is more than just a simple building block; it is a highly strategic fragment engineered for success in modern drug discovery. Its adherence to the "Rule of Three," combined with a trifecta of versatile functional groups—a hydrogen-bonding pyridine core, a dual-purpose ethynyl group for covalent modification or click chemistry, and a synthetically tractable methanol handle—makes it an exceptionally valuable starting point for FBDD campaigns. By understanding the unique chemical attributes of this fragment and employing the workflows and protocols outlined in this guide, researchers can significantly enhance their ability to discover novel, high-quality lead compounds for a wide range of biological targets.

References

- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘Rule of Three’ for fragment-based lead discovery? Drug Discovery Today.

-

Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Gingell, H., & Ulaganathan, T. (2024). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.

- Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport.

- Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener

- Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan.

- Pushing the Rule of 3. (2011). Practical Fragments.

- Fragment HIT Identific

- Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.

- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). SARomics.

- Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Molecular Recognition.

- Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. (n.d.). RSC Publishing.

- Advances in Fragment-Based Drug Discovery. (2024). Technology Networks.

- Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. (2006). Journal of Medicinal Chemistry.

- Schematic representation of the methods of fragment elaboration. (n.d.).

- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.

- Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University.

- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). Journal of the American Chemical Society.

- Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2025).

- Recent advances in the development of covalent inhibitors. (n.d.). Biotechnology and Applied Biochemistry.

-

Targeted covalent inhibitors. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

4-Ethynylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Covalent inhibitor drug discovery. (n.d.). Domainex.

-

(5-Aminopyridin-2-YL)methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Ethynylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025). MDPI.

- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). The FEBS Journal.

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI.

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).

- Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.

- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals.

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nuvisan.com [nuvisan.com]

- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 17. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 19. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

Unlocking the Therapeutic Potential of (5-Ethynylpyridin-2-YL)methanol Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification and exploration of "privileged scaffolds" – molecular frameworks that exhibit binding affinity to multiple, distinct biological targets – represents a cornerstone of efficient and successful therapeutic development. The pyridine ring, a bioisostere of benzene, is a quintessential example of such a scaffold, present in a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have cemented its role in medicinal chemistry. When coupled with the ethynyl group, a small, rigid, and functionally versatile moiety, the resulting scaffold, (5-Ethynylpyridin-2-YL)methanol, presents a compelling, albeit underexplored, foundation for the rational design of novel therapeutics. This guide provides a comprehensive framework for elucidating the biological potential of this scaffold, from hypothesized activities to detailed experimental validation and mechanistic inquiry.

The Chemical Rationale: A Synergy of Pyridine and Ethynyl Moieties

The therapeutic potential of the (5-Ethynylpyridin-2-YL)methanol scaffold is not merely speculative; it is rooted in the well-documented pharmacological profiles of its constituent parts.

-

The Pyridine Core: As a heterocyclic aromatic ring, pyridine's nitrogen atom imparts a dipole moment and acts as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.[1] This feature is fundamental to the activity of numerous drugs across a spectrum of therapeutic areas, including antiviral, cardiovascular, and anticancer agents.[1][2]

-

The Ethynyl Group: The introduction of an ethynyl group into a molecule can have profound effects on its biological activity. This small, linear moiety can enhance binding affinity through hydrophobic and van der Waals interactions, improve metabolic stability, and serve as a reactive handle for covalent modification of target proteins.[3] Its presence is a hallmark of a diverse range of therapeutics, from anticancer agents that disrupt tubulin polymerization to inhibitors of key enzymes in neurodegenerative and infectious diseases.[4][5]

The combination of these two pharmacophores in the (5-Ethynylpyridin-2-YL)methanol scaffold suggests a high probability of discovering novel bioactive compounds. The methanol group at the 2-position of the pyridine ring provides an additional site for hydrogen bonding or further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the established activities of related compounds, we hypothesize that the (5-Ethynylpyridin-2-YL)methanol scaffold is a promising starting point for the development of novel agents in the following therapeutic areas:

-

Oncology: The prevalence of both pyridine and ethynyl moieties in anticancer drugs suggests a strong potential for this scaffold to exhibit antiproliferative and cytotoxic effects.[4]

-

Neurodegenerative Diseases: The role of ethynyl-containing compounds as enzyme inhibitors in neurological disorders points towards a potential for neuroprotective activity.

-

Inflammatory Disorders: The anti-inflammatory properties of some pyridine and ethynyl derivatives warrant the investigation of this scaffold's potential to modulate inflammatory pathways.[3]

To systematically investigate these hypotheses, a tiered experimental approach is proposed, beginning with in vitro screening to identify primary activity, followed by more detailed mechanistic studies.

Experimental Protocols: A Practical Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for the initial in vitro evaluation of the (5-Ethynylpyridin-2-YL)methanol scaffold.

Synthesis of the Core Scaffold

A plausible synthetic route to (5-Ethynylpyridin-2-YL)methanol involves a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[2][6]

Protocol: Synthesis of (5-Ethynylpyridin-2-YL)methanol

-

Starting Material: Begin with a suitable 5-halo-2-(hydroxymethyl)pyridine, for example, (5-bromopyridin-2-yl)methanol.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (5-bromopyridin-2-yl)methanol (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) in a suitable solvent system, such as a mixture of toluene and triethylamine.

-

Addition of Acetylene: Add ethynyltrimethylsilane (1.5 eq.) to the reaction mixture. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected intermediate in a solvent such as methanol or tetrahydrofuran. Add a base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Purification: After quenching the reaction, extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product, (5-Ethynylpyridin-2-YL)methanol, is purified by column chromatography on silica gel.

Anticancer Activity Evaluation

3.2.1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (5-Ethynylpyridin-2-YL)methanol derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Apoptosis and Cell Cycle Analysis

To determine if cytotoxicity is mediated by apoptosis and to assess the effect on cell cycle progression, flow cytometry-based assays are employed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [4][5]

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol: Cell Cycle Analysis with Propidium Iodide [3][9]

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Neuroprotective Activity Evaluation

Protocol: Protection Against Oxidative Stress in SH-SY5Y Cells [10]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the (5-Ethynylpyridin-2-YL)methanol derivative for 24 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Measurement of Reactive Oxygen Species (ROS): To quantify intracellular ROS levels, incubate the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometry.

Anti-inflammatory Activity Evaluation

Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages [2]

-

Cell Culture: Culture murine macrophage RAW 264.7 cells.

-

Compound Treatment: Pre-treat the cells with the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Nitrite Measurement (Griess Assay): After 24 hours, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

Potential Mechanisms of Action: Unraveling the Signaling Pathways

The biological activities of the (5-Ethynylpyridin-2-YL)methanol scaffold are likely mediated through the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.

-

In Cancer: Many pyridine and ethynyl-containing compounds exert their anticancer effects by inhibiting protein kinases in crucial signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

-

In Neurodegeneration: A potential neuroprotective mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response. By upregulating antioxidant enzymes like heme oxygenase-1 (HO-1), compounds can mitigate oxidative stress, a common factor in neurodegenerative diseases.

-

In Inflammation: The anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Concluding Remarks and Future Directions

The (5-Ethynylpyridin-2-YL)methanol scaffold represents a promising starting point for the development of novel therapeutics. Its rational design, based on the established medicinal chemistry of its constituent moieties, provides a strong foundation for a targeted drug discovery program. The experimental workflows detailed in this guide offer a clear and actionable path for the initial in vitro validation of its hypothesized anticancer, neuroprotective, and anti-inflammatory activities.

Successful identification of a lead compound with potent activity in these primary assays will necessitate further investigation, including in vivo efficacy studies in relevant animal models, comprehensive pharmacokinetic and toxicology profiling, and detailed target identification and validation studies. The synthetic accessibility of the scaffold allows for the creation of a diverse library of analogues, enabling a robust structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting and versatile chemical scaffold.

References

-

Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. [Link][3][5]

-

Nagireddy, P. K. R., et al. (2021). 9‐Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer. Drug Development Research, 82(7), 1045-1056. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Bio-Rad Laboratories. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Nanotechnology Characterization Laboratory (NCL) Method PCC-13. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Rittiner, J. E., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Wikipedia. (2023, December 28). Sonogashira coupling. In Wikipedia. [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Lee, J. H., et al. (2016). Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4537-4544. [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Chae, S. C., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438–448. [Link]

-

Wu, C. H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 569–579. [Link]

-

Wang, Y. L., & Zhu, X. Y. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. Molecules, 28(15), 5851. [Link]

-

Ashwathanarayana, R., & Naika, R. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1159840. [Link]

-

I-Shabani, L., et al. (2022). Attenuation of Oxidative Stress by Cannabinoids and Cannabis Extracts in Differentiated Neuronal Cells. Antioxidants, 11(3), 483. [Link]

-

Sulaiman, C. T., et al. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Plants, 10(5), 853. [Link]

-

El-Yazbi, A. F. (2021). Neuroprotective Effect of Mitoquinone on Hydrogen Peroxide-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. AUB ScholarWorks. [Link]

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

Literature review of functionalized pyridine alcohols in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profiling of functionalized pyridine alcohols.

Executive Summary

Pyridine alcohols (pyridinemethanols, pyridylethanols) represent a privileged scaffold in drug discovery, serving dual roles as pharmacological warheads and synthetic linchpins . While the pyridine ring itself is ubiquitous in FDA-approved therapeutics (present in >60 drugs), the functionalized alcohol moiety offers a critical handle for modulating solubility, tuning pKa, and enabling prodrug strategies.

This guide analyzes the structural utility of pyridine alcohols, specifically focusing on their transformation from simple building blocks to complex active pharmaceutical ingredients (APIs) like Lansoprazole and Nicotinyl Alcohol . It addresses the metabolic liabilities associated with alcohol oxidation and provides robust synthetic protocols for accessing these motifs.

Physicochemical Profiling & Bioisosterism

The incorporation of a hydroxymethyl (-CH₂OH) or hydroxyethyl group onto a pyridine core significantly alters the physicochemical landscape of the molecule.

pKa Modulation and Ionization

The basicity of the pyridine nitrogen is the scaffold's defining feature. Functionalization with an alcohol group exerts an inductive effect that modulates this basicity.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |

| Pyridine | C₅H₅N | 5.23 | Reference Standard |

| 2-Pyridinemethanol | 2-(CH₂OH)-Py | ~4.90 | Electron-withdrawing (-I) effect of oxygen lowers pKa. |

| 3-Pyridinemethanol | 3-(CH₂OH)-Py | ~4.85 | Inductive effect persists but is weaker than at C2/C4. |

| 4-Pyridinemethanol | 4-(CH₂OH)-Py | ~5.00 | Resonance effects are negligible for saturated alkyl spacers. |

Medicinal Implication: The lowered pKa of pyridine alcohols compared to alkyl-pyridines reduces the fraction of ionized drug at physiological pH (7.4), potentially enhancing membrane permeability (LogD) while maintaining sufficient water solubility via the hydroxyl group's hydrogen bond donor (HBD) capacity.

Solubility vs. Permeability

The pyridine alcohol moiety acts as a "solubility anchor." Unlike a phenyl ring, the pyridine nitrogen accepts hydrogen bonds, and the alcohol group acts as both a donor and acceptor.

-

LogP Shift: Replacing a phenyl ring with a pyridine lowers LogP by ~1.3 units. Adding a hydroxymethyl group lowers it further, useful for rescuing highly lipophilic leads.

-

Crystal Packing: Pyridine alcohols often form robust intermolecular H-bond networks (O-H···N), leading to high melting points and stable solid forms.

Synthetic Architectures: The Boekelheide Rearrangement

Accessing functionalized pyridine alcohols, particularly at the 2-position, is classically achieved via the Boekelheide Rearrangement . This reaction is critical for converting 2-methylpyridines (picolines) into 2-hydroxymethylpyridines, a key step in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole.

Reaction Mechanism (Boekelheide)

The transformation involves the activation of a 2-methylpyridine N-oxide with an anhydride (usually acetic anhydride or trifluoroacetic anhydride), followed by a [3,3]-sigmatropic rearrangement and subsequent hydrolysis.

Figure 1: The Boekelheide Rearrangement pathway for converting N-oxides to primary alcohols.

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A key intermediate for Lansoprazole.

Reagents:

-

2,3-Dimethyl-4-nitropyridine-N-oxide (Starting Material)

-

2,2,2-Trifluoroethanol (Nucleophile)

-

Acetic Anhydride (Reagent)

-

Sodium Hydroxide (Base)

Step-by-Step Methodology:

-

Nucleophilic Substitution: Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in 2,2,2-trifluoroethanol. Add K₂CO₃ and heat to reflux (80°C) for 4 hours. The nitro group is displaced by the trifluoroethoxy group.

-

Boekelheide Rearrangement: Isolate the intermediate N-oxide. Dissolve in acetic anhydride (Ac₂O) and heat to 90-100°C for 2 hours. The N-oxide oxygen rearranges to the 2-methyl group, forming the acetoxymethyl intermediate.

-

Hydrolysis: Evaporate excess Ac₂O. Redissolve the residue in methanol/water (1:1) and add NaOH (2M). Stir at room temperature for 1 hour to cleave the acetate ester.

-

Workup: Neutralize with HCl, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the methylene doublet (~4.7 ppm, CH₂OH).

-

Yield: Typical yields range from 60-75%.

-

Metabolic Liabilities & Toxicity[1]

The primary risk in developing pyridine alcohol drugs is their metabolic fate. Like benzyl alcohols, they are substrates for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

The Oxidation Cascade

The oxidation of pyridine alcohols yields pyridine aldehydes, which are reactive electrophiles capable of forming Schiff bases with proteins (toxicity), before being detoxified to carboxylic acids.

Figure 2: Metabolic oxidation pathway of pyridine alcohols highlighting the toxic aldehyde intermediate.

Mitigation Strategies

-

Deuteration: Replacing the methylene protons (-CD₂OH) can slow the rate of oxidation via the Kinetic Isotope Effect (KIE), potentially improving half-life and reducing aldehyde burden.

-

Steric Shielding: Introducing substituents at the alpha position (secondary alcohols) or adjacent ring positions (ortho-substitution) hinders ADH binding.

Medicinal Applications & Case Studies

Prodrugs: Nicotinyl Alcohol (Roniacol)

-

Indication: Hyperlipidemia, peripheral vascular disease.

-

Mechanism: Nicotinyl alcohol is a prodrug for Nicotinic Acid (Niacin) . It is hydrolyzed and oxidized in vivo to release the active acid, which inhibits lipolysis in adipose tissue.

-

Advantage: The alcohol form is less acidic and causes less initial flushing than niacin itself, although the metabolic conversion rate limits its high-dose utility.

Synthetic Intermediates: Lansoprazole

-

Role: The pyridine alcohol is not the final drug but the essential precursor to the sulfinyl-linked core.

-

Chemistry: The 2-hydroxymethyl pyridine is converted to a chloride (using SOCl₂) and then coupled with a benzimidazole thiol. This thioether is subsequently oxidized to the sulfoxide (the active proton pump inhibitor).

-

Significance: This workflow demonstrates the pyridine alcohol's role as a "linker" scaffold—stable enough to survive multi-step synthesis but reactive enough for efficient coupling.

References

-

Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.Link

-

Lansoprazole Synthesis: Kubo, K., et al. (1990). "Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents." Chemical & Pharmaceutical Bulletin.Link

-

Pyridine Metabolism: Rikans, L. E., et al. (1996).[1] "Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol."[1] Toxicology.Link

-

pKa Values of Heterocycles: Williams, R. (2022).[2] "pKa Data Compiled." Organic Chemistry Data.Link

-

Nicotinyl Alcohol Pharmacology: PubChem Compound Summary for CID 7510: 3-Pyridinemethanol.Link

Sources

Methodological & Application

Application Notes and Protocols for Click Chemistry Using (5-Ethynylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of (5-Ethynylpyridin-2-YL)methanol in click chemistry reactions. This versatile building block, featuring a terminal alkyne, a pyridine core, and a hydroxymethyl group, is of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The terminal alkyne functionality allows for its efficient and specific covalent ligation to azide-bearing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This guide will delve into the mechanistic rationale behind protocol choices, provide step-by-step methodologies for CuAAC, and discuss considerations for bioconjugation and the synthesis of novel molecular entities.

Introduction: The Strategic Advantage of (5-Ethynylpyridin-2-YL)methanol in Drug Discovery

The convergence of combinatorial chemistry and high-throughput screening has accelerated the pace of drug discovery.[6] In this context, "click chemistry" has emerged as a powerful synthetic strategy, enabling the rapid and reliable assembly of complex molecular architectures from simple, modular building blocks.[4][7] The CuAAC reaction, in particular, is lauded for its high yields, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions.[5][7]

(5-Ethynylpyridin-2-YL)methanol is a particularly strategic building block for several reasons:

-

The Privileged Pyridine Core: The pyridine ring is a common motif in pharmaceuticals, known to enhance biological activity and improve pharmacokinetic profiles.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[5]

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, allowing for the fine-tuning of a molecule's potency, selectivity, and physicochemical properties.[1]

-

Click-Ready Functionality: The terminal alkyne group is poised for highly efficient and regioselective 1,3-dipolar cycloaddition with azides, forming a stable 1,2,3-triazole linkage.[4]

-

Additional Functionalization: The hydroxymethyl group provides a handle for further chemical modification, allowing for the attachment of other functionalities, such as linkers, solubility enhancers, or other pharmacophores.